![molecular formula C6H4ClN3S B13667169 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
7-Chloro-2-methylthiazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyrimidine moieties in its structure contributes to its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with different nucleophiles, such as morpholine.
Alkylation Reactions: The sulfur atom in the thiazole ring can be alkylated with alkyl halides.
Common Reagents and Conditions:
Substitution Reactions: Morpholine, acetonitrile, triethylamine.
Alkylation Reactions: Alkyl halides, acetonitrile, triethylamine.
Major Products Formed:
Substitution Reactions: Substituted thiazolopyrimidine derivatives.
Alkylation Reactions: Alkylthio derivatives of thiazolopyrimidine.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as a potent and selective inhibitor of acetyl-CoA carboxylase 2 and VEGF receptors I and II . These interactions can lead to the inhibition of key biological pathways, resulting in its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-b]pyridines: These compounds share the thiazole ring but have a pyridine ring instead of a pyrimidine ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a similar structure but differ in the position of the thiazole ring fusion.
Uniqueness: 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H4ClN3S |
|---|---|
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
7-chloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3 |
Clé InChI |
KNANQLDEOWLYNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
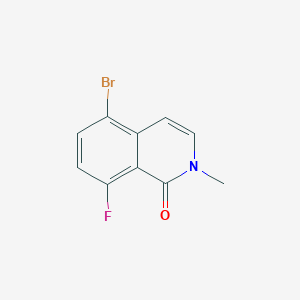



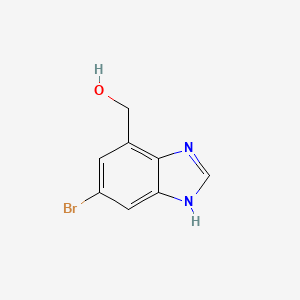
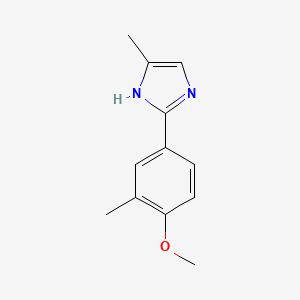
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
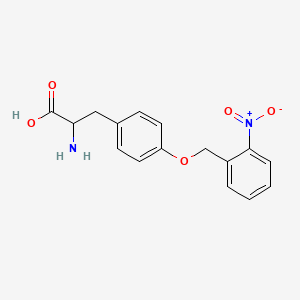

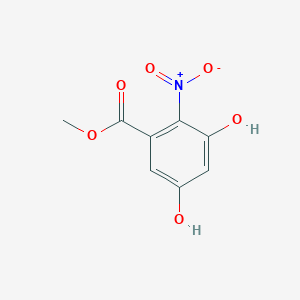
![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)

